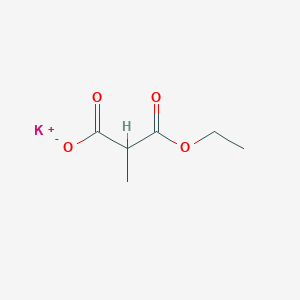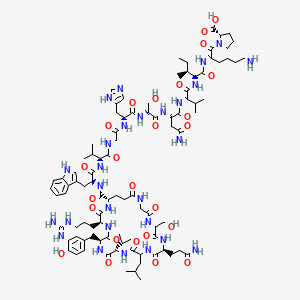
potassium;3-ethoxy-2-methyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “potassium;3-ethoxy-2-methyl-3-oxopropanoate” is a chemical entity with specific properties and applications It is important in various scientific fields, including chemistry, biology, and industry
Preparation Methods
Industrial Production Methods: Industrial production of potassium;3-ethoxy-2-methyl-3-oxopropanoate likely involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, batch processing, and the use of advanced technologies to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: potassium;3-ethoxy-2-methyl-3-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have enhanced or altered properties compared to the original compound.
Scientific Research Applications
potassium;3-ethoxy-2-methyl-3-oxopropanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it may be used as a probe or marker for studying biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of potassium;3-ethoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium;3-ethoxy-2-methyl-3-oxopropanoate include those with related chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them suitable for comparison.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness can be attributed to its distinct functional groups, molecular configuration, and reactivity.
Properties
IUPAC Name |
potassium;3-ethoxy-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZDVTUAWBGGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one](/img/structure/B8089317.png)
![3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-4-one](/img/structure/B8089320.png)
![(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B8089321.png)






![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8089372.png)
![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)


